Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate
Overview
Description
Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate is a chemical compound known for its diverse applications in various scientific fields. This compound features a sulfonamide group attached to a chlorinated phenyl ring, which is further connected to a hydroxybenzoate moiety. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate typically involves a multi-step process:
Formation of 4-chlorophenylsulfonamide: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia or an amine to form the sulfonamide.
Coupling with 2-hydroxybenzoic acid: The sulfonamide is then coupled with 2-hydroxybenzoic acid (salicylic acid) under basic conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Potassium Salt Formation: The final step involves neutralizing the product with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the benzoate moiety can undergo oxidation to form quinones.
Reduction: The nitro group (if present) in the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonamide groups.
- Acts as a precursor for more complex molecules in medicinal chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
- Studied for its antimicrobial properties.
Medicine:
- Potential applications in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of certain polymers and resins.
Mechanism of Action
The mechanism by which Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. Additionally, the hydroxybenzoate moiety can interact with various biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Salicylic Acid Derivatives: Compounds like aspirin, which also contain the hydroxybenzoate moiety.
Uniqueness: Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate is unique due to the combination of the sulfonamide and hydroxybenzoate groups, which confer both antimicrobial and anti-inflammatory properties. This dual functionality is not commonly found in other similar compounds, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
potassium;5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5S.K/c14-8-1-3-9(4-2-8)15-21(19,20)10-5-6-12(16)11(7-10)13(17)18;/h1-7,15-16H,(H,17,18);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRURSNANFTPO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-])Cl.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClKNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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